Aminopeptidase - 9031-94-1

Aminopeptidase

Catalog Number: EVT-13526713
CAS Number: 9031-94-1
Molecular Formula: C74H42F4N2O12S2
Molecular Weight: 1291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A subclass of EXOPEPTIDASES that act on the free N terminus end of a polypeptide liberating a single amino acid residue. EC 3.4.11.
Source

Aminopeptidases can be sourced from various organisms. For instance, leucine aminopeptidase is commonly derived from bovine lenses, while other variants are found in microorganisms such as Aeromonas proteolytica and Streptomyces species. These enzymes are often studied for their potential applications in biotechnology and pharmaceuticals due to their specificity and efficiency in peptide synthesis and hydrolysis .

Classification

Aminopeptidases can be classified into several categories based on their substrate specificity and cofactor requirements. The main classifications include:

  • Metallopeptidases: Require metal ions (e.g., zinc) for activity.
  • Serine peptidases: Utilize serine residues in their active sites.
  • Cysteine peptidases: Use cysteine residues for catalysis.

Each type exhibits unique characteristics regarding substrate preference and catalytic mechanisms .

Synthesis Analysis

Methods

Aminopeptidases can be synthesized using various methods, including recombinant DNA technology and extraction from natural sources. The recombinant approach allows for the production of enzymes with specific modifications to enhance stability or activity.

Technical Details

For example, the synthesis of proline peptides using a specific variant of prolyl aminopeptidase from Streptomyces thermoluteus involved optimizing conditions such as pH, substrate concentration, and reaction time. The enzyme was shown to effectively catalyze the formation of dipeptides under controlled conditions .

Molecular Structure Analysis

Structure

The molecular structure of aminopeptidases varies among different types but generally features a complex arrangement of alpha-helices and beta-sheets. For instance, leucine aminopeptidase from bovine lenses is a hexameric enzyme with a triangular shape, composed of multiple domains that contribute to its catalytic function .

Data

Crystallographic studies have revealed that these enzymes often contain metal ions at their active sites, which play crucial roles in stabilizing intermediates during catalysis. For example, two zinc ions have been identified in the active site of leucine aminopeptidase, coordinating with substrate molecules to facilitate hydrolysis .

Chemical Reactions Analysis

Reactions

Aminopeptidases primarily catalyze the hydrolysis of peptide bonds by cleaving the N-terminal amino acid from peptides. This reaction typically involves a nucleophilic attack by a hydroxide ion at the carbonyl carbon of the peptide bond.

Technical Details

In the case of aminopeptidase from Aeromonas proteolytica, studies have shown that the reaction mechanism involves two zinc ions: one stabilizes the substrate's amino group while the other facilitates the nucleophilic attack by stabilizing the alkoxide ion formed during the reaction . The rate-limiting step is often associated with protonation events leading to bond cleavage.

Mechanism of Action

Process

The mechanism by which aminopeptidases operate generally involves several key steps:

  1. Substrate Binding: The peptide binds to the active site of the enzyme.
  2. Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the peptide bond.
  3. Intermediate Formation: A tetrahedral intermediate is formed.
  4. Product Release: The cleaved N-terminal amino acid is released, regenerating the enzyme for another catalytic cycle.

Data

Studies utilizing computational methods have shown that variations in substrate structure can significantly influence reaction kinetics and product formation, highlighting the specificity of different aminopeptidases .

Physical and Chemical Properties Analysis

Physical Properties

Aminopeptidases are generally soluble in aqueous solutions and exhibit optimal activity at specific pH ranges depending on their source. They are typically stable at physiological temperatures but may denature under extreme conditions.

Chemical Properties

These enzymes often require metal ions as cofactors for their catalytic activity. Their amphoteric nature allows them to function effectively across a range of pH levels, maintaining activity in both acidic and basic environments .

Applications

Aminopeptidases have numerous scientific applications:

  • Biotechnology: Used in peptide synthesis for pharmaceuticals.
  • Food Industry: Employed in flavor enhancement through protein hydrolysis.
  • Clinical Diagnostics: Serve as biomarkers for certain diseases due to their role in protein metabolism.

Their ability to selectively cleave specific peptide bonds makes them invaluable tools in both research and industry .

Enzymatic Mechanisms and Catalytic Activity of Aminopeptidases

Substrate Specificity and Binding Pocket Dynamics

Aminopeptidases exhibit remarkable substrate specificity governed by structural features of their substrate-binding pockets. ERAP1, ERAP2, and IRAP—three homologous enzymes critical for antigen processing—demonstrate distinct yet overlapping specificities due to variations in their S1 specificity pockets. ERAP1 preferentially cleaves N-terminal leucine, while ERAP2 favors arginine, attributable to differences in their S1 pocket residues. Molecular modeling reveals that ERAP1's S1 pocket accommodates hydrophobic residues through a deep hydrophobic cavity, whereas ERAP2 possesses a more polar pocket with acidic residues facilitating arginine recognition via salt bridges. IRAP combines both specificities through a unique residue at position 541 (lysine in IRAP versus glutamate/arginine in ERAP1/ERAP2), enabling hydrolysis of both leucine- and arginine-terminated peptides [1].

Table 1: Substrate Specificity Profiles of Select Aminopeptidases

EnzymePreferred SubstrateKey S1 Pocket ResiduesSpecificity Mechanism
ERAP1LeucineHydrophobic residuesDeep hydrophobic cavity
ERAP2ArginineAcidic residuesSalt bridge formation
IRAPLeucine/ArginineLys541Dual electrostatic/hydrophobic adaptation
Bacillus subtilisLeu/Lys (broad)Asn385/Ile387Mutagenesis-altered specificity

Mutagenesis studies on Bacillus subtilis aminopeptidase (BSAP) further illustrate binding pocket plasticity. Saturation mutagenesis at position Ile387 yielded mutants (I387A, I387C, I387S) that acquired activity toward phenylalanine-p-nitroanilide (Phe-pNA), undetectable in wild-type enzymes. The I387A mutant exhibited catalytic efficiency (kcat/Km) of 1.85 mM−1s−1 against Phe-pNA, demonstrating how single-residue changes can dramatically alter substrate recognition. Similarly, the N385L mutation enhanced hydrolysis of lysine-pNA by 2.6-fold compared to wild-type BSAP [5].

Metal Ion Dependency in Metalloenzyme Functionality

Aminopeptidases are predominantly metalloenzymes requiring divalent cations for catalytic activity and structural stability. The canonical M1 family utilizes a conserved HEXXHX18E zinc-binding motif, coordinating two zinc ions in the active site. In bacterial leucyl aminopeptidase (Aeromonas proteolytica), zinc ions are coordinated by residues Asp117, Asp179, His256 (Zn1) and Glu152, His97 (Zn2). These ions activate water molecules for nucleophilic attack and stabilize the tetrahedral transition state during peptide bond hydrolysis [9].

Table 2: Metal Ion Roles in Aminopeptidase Function

Metal IonEnzyme ExampleBinding Site ResiduesFunctional Role
Zn2+Aeromonas proteolyticaAsp117, Asp179, His97, Glu152Water activation, transition-state stabilization
Zn2+/Mn2+Plasmodium M17 (PfA-M17)Conserved histidine/glutamateHexamer stabilization, catalytic competence
Ca2+Human Aminopeptidase ADistal from active siteAllosteric regulation of acidic substrate preference

Metal dependency extends beyond catalysis to oligomerization and regulation. Plasmodium falciparum M17 aminopeptidase (PfA-M17) forms catalytically essential hexamers stabilized by zinc ions. Removal of zinc induces hexamer dissociation into inactive monomers, with molecular dynamics simulations showing loss of nucleophilic water positioning in the monomeric state [2]. Conversely, human aminopeptidase A (APA) exhibits calcium-dependent allosteric regulation: Ca2+ enhances hydrolysis of N-terminal acidic residues (e.g., angiotensin II) by 3–5-fold but inhibits cleavage of basic substrates like kallidin. This switch enables APA to modulate peptide hormone activity differentially under varying physiological conditions [4].

Kinetic Analysis of Peptide Hydrolysis and Transition-State Analog Inhibition

Kinetic analyses reveal complex mechanisms underlying aminopeptidase-mediated peptide hydrolysis. ERAP1 displays substrate-length-dependent kinetics, efficiently trimming 10–15-mer peptides but sparing shorter antigens. This behavior arises from a regulatory site that allosterically activates the enzyme upon binding longer peptides. Kinetic cooperativity is observed with synthetic substrates like leucine-p-nitroanilide (Leu-pNA), where Km decreases at higher substrate concentrations, indicating positive homotropic regulation [8].

Transition-state analogs provide critical insights into catalytic mechanisms. Phosphinic dipeptides (e.g., DG013) mimic the tetrahedral intermediate during peptide bond cleavage, binding ERAP1 with picomolar affinity (IC50 = 33 nM). Crystallographic studies show these analogs coordinate active-site zinc ions while forming hydrogen bonds with catalytic residues Tyr438 and Glu319. Boronic acid inhibitors (e.g., leucine-boronic acid) exploit the same mechanism, forming covalent adducts with the catalytic nucleophile that mimic the transition state [7] [9].

Kinetic parameters of engineered aminopeptidases further elucidate structure-function relationships. The Pseudomonas aeruginosa aminopeptidase mutant S112D exhibits a 6.52-fold increase in kcat/Km compared to wild-type, attributed to an "open" active pocket conformation facilitating substrate access. Molecular dynamics simulations confirm reduced steric hindrance and optimized hydrogen bonding in this mutant, enhancing Vmax by 4.36-fold [3].

Role of Conformational Changes in Catalytic Efficiency

Conformational dynamics are central to aminopeptidase function, facilitating substrate access, catalysis, and product release. ERAP1 adopts a dynamic equilibrium between open and closed states, visualized through small-angle X-ray scattering (SAXS) and crystallography. In the open state (dominant in solution), domain IV rotates away from domain II, exposing the active site. Upon substrate binding, domain IV closes, forming a solvent-shielded catalytic chamber. This closure repositions Tyr438 toward the scissile bond and optimizes zinc coordination geometry [8].

Table 3: Conformational States and Functional Impacts in Aminopeptidases

EnzymeConformational StateStructural FeaturesCatalytic Consequences
ERAP1OpenDomain IV displaced, Tyr438 rotated awaySubstrate entry/exit
ERAP1ClosedDomain IV engaged, Tyr438 oriented inwardActive site organization, catalysis
PfA-M17Hexamer (active)Regulatory loop (L13) stabilized by Zn2+Cooperative hydrolysis between subunits
PfA-M17Monomer (inactive)L13 disordered, nucleophilic water absentLoss of catalytic competence

Allosteric activators like peptide C-termini exploit this conformational switch. Hydrophobic C-terminal residues (e.g., Leu, Val) bind a distal site near the domain II–IV interface, stabilizing the closed conformation and enhancing catalytic efficiency by 10-fold for long substrates. Disease-associated polymorphisms (e.g., ERAP1-K528R) modulate this equilibrium: Lys528 forms a salt bridge with Glu913 in the closed state, whereas Arg528 strengthens this interaction, promoting closure and altering antigen-trimming efficiency in autoimmune disorders [8].

In PfA-M17, hexamerization enables cooperative catalysis through loop dynamics. Loop L13 (residues 385–391) shuttles Lys386 between adjacent active sites, coordinating zinc ions and facilitating proton transfer. Hexamer dissociation disrupts this loop, abolishing water activation and catalytic activity. Metal-dependent hexamer stabilization thus serves as a regulatory switch for proteolytic activity in response to cellular zinc concentrations [2].

These collective studies underscore aminopeptidases as dynamically regulated molecular machines whose catalytic proficiency arises from intricate interplay between substrate recognition pockets, metal ion chemistry, and large-scale conformational rearrangements.

Properties

CAS Number

9031-94-1

Product Name

Aminopeptidase

IUPAC Name

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate

Molecular Formula

C74H42F4N2O12S2

Molecular Weight

1291.3 g/mol

InChI

InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2

InChI Key

XSAWDVWPTLJVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

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